2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound with the molecular formula C20H13N3Na2O8S2. This compound is known for its unique structural features, which include an anthracene core, sulfonic acid groups, and amino functionalities. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt involves multiple steps. The process typically begins with the sulfonation of anthracene to introduce sulfonic acid groups. This is followed by nitration and reduction steps to introduce amino groups. The final step involves the coupling of the benzoylamino and sulfophenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation and nitration processes, followed by purification steps to ensure high purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the amino groups facilitate binding to proteins and enzymes. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications .
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-2-sulfophenyl)amino]-9,10-dioxo-, disodium salt
- 2-Anthracenesulfonic acid, 1-amino-4-[(4-chloro-6-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-, trisodium salt
Uniqueness
What sets 2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonic acid and benzoylamino groups allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
4913-28-4 |
---|---|
Molecular Formula |
C27H17N3Na2O9S2 |
Molecular Weight |
637.6 g/mol |
IUPAC Name |
disodium;1-amino-4-(4-benzamido-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H19N3O9S2.2Na/c28-24-21(41(37,38)39)13-19(22-23(24)26(32)17-9-5-4-8-16(17)25(22)31)29-15-10-11-18(20(12-15)40(34,35)36)30-27(33)14-6-2-1-3-7-14;;/h1-13,29H,28H2,(H,30,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI Key |
PKXUWWYFRJXWSR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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